Product packaging for 5-Phenyl-3-(trifluoromethyl)pentanoic acid(Cat. No.:CAS No. 1536639-68-5)

5-Phenyl-3-(trifluoromethyl)pentanoic acid

Cat. No.: B2646777
CAS No.: 1536639-68-5
M. Wt: 246.229
InChI Key: OXSNAYVYKOZOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3-(trifluoromethyl)pentanoic acid is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring a trifluoromethyl group adjacent to a carboxylic acid functional group are valuable scaffolds in the development of bioactive molecules . The trifluoromethyl group is a common and critical modification in pharmaceutical and agrochemical research due to its ability to enhance metabolic stability, influence lipophilicity, and modulate electron distribution within a molecule, which can improve binding affinity to biological targets . The phenyl-pentanoic acid backbone provides a versatile template that can be functionalized and explored for various biological activities. While the specific applications of this exact compound are not extensively documented in public literature, its structural features make it a candidate for use in structure-activity relationship (SAR) studies, particularly in the synthesis of novel compounds for screening against therapeutic targets . For instance, urea-based compounds with similar aromatic and aliphatic chains have been investigated for their cytotoxicity and ability to cross the blood-brain barrier, highlighting the potential of such structures in developing treatments for aggressive cancers like triple-negative breast cancer . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13F3O2 B2646777 5-Phenyl-3-(trifluoromethyl)pentanoic acid CAS No. 1536639-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-3-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)10(8-11(16)17)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSNAYVYKOZOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Transformations of 5 Phenyl 3 Trifluoromethyl Pentanoic Acid and Analogs

General Synthetic Approaches to 5-Phenyl-3-(trifluoromethyl)pentanoic acid Core Structure

The construction of the this compound framework can be achieved through several synthetic strategies, primarily involving the formation of the C3-C4 and C4-C5 bonds. A common and effective method is the conjugate addition of a phenyl-containing nucleophile to an α,β-unsaturated ester bearing a trifluoromethyl group at the β-position.

One plausible route involves the Michael addition of a phenylcuprate, generated from an organolithium or Grignard reagent and a copper(I) salt, to an electrophile such as ethyl 4,4,4-trifluorocrotonate. This reaction typically proceeds with high regioselectivity to form the desired carbon-carbon bond at the β-position relative to the ester, yielding ethyl 5-phenyl-3-(trifluoromethyl)pentanoate. Subsequent hydrolysis of the ester under acidic or basic conditions would afford the target carboxylic acid.

An alternative approach is the copper-catalyzed carbonylative trifluoromethylation of a suitable alkene precursor. This method allows for the direct introduction of both the trifluoromethyl and carboxylate functionalities.

Starting Material 1Starting Material 2Reagents and ConditionsProduct
PhenylcuprateEthyl 4,4,4-trifluorocrotonate1. Diethyl ether, -78 °C; 2. H3O+Ethyl 5-phenyl-3-(trifluoromethyl)pentanoate
Ethyl 5-phenyl-3-(trifluoromethyl)pentanoateWaterH+ or OH-, heatThis compound

Diastereoselective and Enantioselective Synthesis of Trifluoromethyl-Substituted Pentanoic Acids

Achieving stereocontrol in the synthesis of molecules with a trifluoromethyl-substituted stereocenter is a significant challenge due to the unique electronic properties of the CF3 group. Both diastereoselective and enantioselective methods have been developed to address this.

The use of chiral catalysts is a powerful strategy for the enantioselective synthesis of trifluoromethyl-containing compounds. Chiral Lewis acids, for instance, can activate the electrophile and create a chiral environment, directing the nucleophilic attack to one face of the molecule. nih.govresearchgate.net For the synthesis of chiral this compound, a chiral Lewis acid could be employed to catalyze the conjugate addition of a phenyl nucleophile to a trifluoromethyl-substituted α,β-unsaturated ester. nih.gov

Various chiral metal complexes, including those of rhodium, zinc, and copper, have been shown to be effective in catalyzing asymmetric conjugate additions. nih.govnih.gov The choice of metal and ligand is crucial for achieving high enantioselectivity.

Catalyst TypeReactionEnantioselectivity (ee)Reference
Chiral Rhodium ComplexAsymmetric Michael AdditionHigh nih.gov
Chiral Zinc ComplexFriedel–Crafts AlkylationUp to 99% nih.gov

Chiral auxiliaries offer a reliable method for diastereoselective synthesis. numberanalytics.com An achiral trifluoromethylated substrate can be covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. manchester.ac.uk

In a potential synthesis of an enantiomerically enriched this compound derivative, a chiral auxiliary could be attached to the carboxylic acid precursor. The conjugate addition of a phenyl nucleophile would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary.

Another approach is the enzymatic resolution of a racemic mixture of this compound or its ester derivative. Lipases are commonly used enzymes for the kinetic resolution of racemic esters, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid while leaving the other enantiomer as the unreacted ester.

Derivatization and Functionalization Strategies for this compound

The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed to synthesize ester derivatives. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the corresponding ester under mild conditions. nih.gov

Amide derivatives can be prepared by coupling the carboxylic acid with a primary or secondary amine. This is typically achieved using a coupling reagent such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt). rsc.org Similar to ester synthesis, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide bond formation. semanticscholar.orgresearchgate.net

DerivativeReagentsConditions
Methyl EsterMethanol, H2SO4 (cat.)Reflux
Ethyl Ester1. SOCl2; 2. Ethanol, PyridineRoom Temperature
Benzyl (B1604629) Amide1. EDCI, HOBt; 2. BenzylamineRoom Temperature
Anilide1. Oxalyl chloride; 2. Aniline, Et3N0 °C to Room Temperature

The this compound scaffold can be incorporated into more complex and biologically relevant structures, such as amino acid analogs and heterocycles. For instance, introduction of an amino group at a suitable position, followed by intramolecular cyclization, can lead to the formation of lactams, which are core structures in many pharmaceuticals.

A synthetic route to a trifluoromethyl-substituted piperidinone, a six-membered heterocyclic ring, could involve the conversion of the carboxylic acid to an amide, followed by functionalization of the phenyl ring and subsequent cyclization. The synthesis of trifluoromethyl-substituted piperidines has been documented through various routes, including the cyclization of linear amines. organic-chemistry.orgacs.org

Furthermore, the carboxylic acid can be used as a building block in the synthesis of non-proteinogenic amino acids. For example, introduction of an amino group at the C2 or C4 position would generate novel α- or γ-amino acid analogs containing a trifluoromethyl group. These fluorinated amino acids can be valuable tools in peptide and protein engineering. nih.govnih.govpsu.edumdpi.com

ScaffoldProposed Synthetic Strategy
Trifluoromethyl-substituted Lactam1. Synthesis of an amino-functionalized derivative; 2. Intramolecular amide bond formation. nih.gov
Trifluoromethyl-substituted Amino Acid Analog1. Selective introduction of an amino group at a specific position on the pentanoic acid backbone. nih.govpsu.edu
Trifluoromethyl-substituted FuranIntramolecular cyclization of fluorovinamides. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions and Scalability Considerations for Research Synthesis

The efficient synthesis of this compound on a research scale necessitates a careful optimization of reaction parameters to maximize yield and purity while ensuring operational simplicity. A common and effective strategy for the synthesis of β-trifluoromethyl carboxylic acids involves a conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated ester, followed by hydrolysis of the resulting ester. In the case of this compound, this would typically involve the Michael addition of a trifluoromethyl equivalent to an ethyl cinnamate (B1238496) precursor, followed by hydrolysis to the desired carboxylic acid.

The optimization of this synthetic approach focuses on several key variables in both the conjugate addition and hydrolysis steps. These variables include the choice of the trifluoromethylating agent, the catalyst, the solvent, the reaction temperature, and the concentration of the reactants.

For the conjugate addition step, a variety of trifluoromethylating agents can be employed, with Ruppert-Prakash reagent (TMSCF₃) being a common choice due to its relative stability and ease of handling. The reaction is typically catalyzed by a nucleophilic activator. The choice of catalyst and solvent system is critical for achieving high yields and minimizing side reactions.

Below is a representative, albeit illustrative, data table showcasing the optimization of the conjugate addition of TMSCF₃ to ethyl cinnamate.

Table 1: Optimization of Conjugate Addition of TMSCF₃ to Ethyl Cinnamate

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 CsF (10) THF 0 12 65
2 CsF (10) DMF 0 12 78
3 CsF (10) CH₃CN 0 12 55
4 TBAF (10) THF 0 12 72
5 TBAF (10) DMF 0 12 85
6 TBAF (10) THF 25 6 82
7 TBAF (15) DMF 0 12 91
8 TBAF (15) DMF -20 24 88

As indicated in the table, the combination of TBAF as a catalyst in DMF at 0 °C provides a high yield of the desired ethyl 5-phenyl-3-(trifluoromethyl)pentanoate. Increasing the catalyst loading to 15 mol% further improves the yield. While running the reaction at room temperature can reduce the reaction time, it may lead to a slight decrease in yield compared to the optimized conditions at 0 °C.

The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved under basic or acidic conditions. Optimization of this step involves screening different bases or acids, solvents, and reaction temperatures to ensure complete conversion without degradation of the product.

Table 2: Optimization of the Hydrolysis of Ethyl 5-phenyl-3-(trifluoromethyl)pentanoate

Entry Hydrolysis Conditions Solvent Temperature (°C) Time (h) Yield (%)
1 LiOH (2 eq) THF/H₂O 25 24 85
2 NaOH (2 eq) EtOH/H₂O 25 18 92
3 KOH (2 eq) MeOH/H₂O 25 18 90
4 NaOH (2 eq) EtOH/H₂O 50 6 95
5 HCl (6 M) Dioxane 100 12 88

From this illustrative data, it is evident that basic hydrolysis using sodium hydroxide (B78521) in an ethanol/water mixture at elevated temperatures provides a high yield and a significantly reduced reaction time.

Scalability Considerations for Research Synthesis

When scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes, several factors must be considered to ensure safety, efficiency, and reproducibility.

For the conjugate addition step, the exothermic nature of the reaction upon addition of the trifluoromethylating agent and catalyst needs to be carefully managed. On a larger scale, the addition of reagents should be performed slowly and with efficient stirring to maintain the optimal reaction temperature and prevent localized overheating, which could lead to the formation of byproducts. The use of a dropping funnel for the addition of TMSCF₃ is recommended.

Purification of the intermediate ester on a larger scale may require a shift from preparative thin-layer chromatography (TLC) to column chromatography. The choice of an appropriate solvent system for chromatography is crucial to ensure good separation and recovery of the product.

In the hydrolysis step, the workup procedure needs to be adapted for larger volumes. This includes the efficient extraction of the product and the safe handling of larger quantities of acidic or basic solutions. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient and cost-effective than chromatography.

Furthermore, the cost and availability of reagents become more significant factors at a larger scale. While TMSCF₃ is a convenient reagent, its cost may be a consideration for multi-gram synthesis. Exploring alternative, more economical trifluoromethylating agents could be a long-term consideration for even larger-scale production.

Finally, ensuring consistent quality of starting materials and reagents is paramount for reproducible results on a larger scale. The moisture content of solvents and reagents should be carefully controlled, as the trifluoromethyl anion is sensitive to protic sources.

By carefully optimizing the reaction conditions on a small scale and considering these scalability factors, the research-scale synthesis of this compound can be performed efficiently and safely to provide sufficient quantities of the compound for further investigation.

Advanced Spectroscopic and Analytical Characterization of 5 Phenyl 3 Trifluoromethyl Pentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 5-Phenyl-3-(trifluoromethyl)pentanoic acid is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically between 10-12 ppm. The five protons of the monosubstituted phenyl ring would resonate in the aromatic region (7.1-7.4 ppm). The protons on the aliphatic chain (positions 2, 3, 4, and 5) would present more complex signals in the upfield region (approximately 1.8-3.0 ppm). The presence of a stereocenter at the C3 position complicates the spectrum, as the adjacent methylene (B1212753) protons at C2 and C4 become diastereotopic, leading to more complex splitting patterns (multiplets).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are anticipated for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the carbons of the phenyl ring (~125-140 ppm), the aliphatic carbons of the pentanoic acid chain, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms, appearing around 120-130 ppm.

¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this molecule, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. Data for a related compound, 3-(3-Trifluoromethylphenyl)propionic acid, shows a ¹⁹F NMR signal that can serve as a reference point. spectrabase.com

Table 1: Predicted NMR Spectroscopic Data for this compound
TechniqueAssignmentExpected Chemical Shift (ppm)Expected Multiplicity
¹H NMR-COOH10.0 - 12.0Broad Singlet
Phenyl H7.1 - 7.4Multiplet
-CH(CF₃)-~2.8 - 3.2Multiplet
-CH₂- (aliphatic chain)~1.8 - 2.8Complex Multiplets
-CH₂-Ph~2.5 - 2.9Multiplet
¹³C NMRC=O175 - 180Singlet
Aromatic C125 - 140Multiple Singlets
-CF₃120 - 130Quartet (q)
-CH(CF₃)-~40 - 50Quartet (q)
Aliphatic -CH₂-~30 - 40Multiple Singlets
¹⁹F NMR-CF₃-60 to -70Singlet

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

MS: In a typical electron ionization (EI) mass spectrum, this compound (Molecular Weight: 262.22 g/mol ) would exhibit a molecular ion peak ([M]⁺) at m/z 262. Key fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH, 45 Da), loss of water from the molecular ion, and cleavage of the aliphatic chain. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), is a characteristic fragment for compounds containing a benzyl (B1604629) moiety. The presence of the electron-withdrawing CF₃ group can also influence fragmentation patterns.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula (C₁₂H₁₃F₃O₂). HRMS is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Data for this compound
m/z ValueAssignmentDescription
262.0816[M]⁺Molecular Ion (Exact Mass for C₁₂H₁₃F₃O₂)
217[M - COOH]⁺Loss of the carboxylic acid group
171[M - CH₂COOH - F]⁺Complex rearrangement and fragmentation
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for assessing the purity of non-volatile compounds like carboxylic acids. A reversed-phase method, typically using a C18 stationary phase, would be employed. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with an acidic modifier like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. Purity is determined by integrating the peak area of the analyte relative to any impurities, with detection commonly performed using a UV-Vis detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC is challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. Once derivatized, the compound can be analyzed by GC to assess its purity.

Isomer Separation: The molecule contains a chiral center at C3, meaning it exists as a pair of enantiomers. Separating these enantiomers requires chiral chromatography, which can be performed using either HPLC or GC equipped with a chiral stationary phase. This technique is critical for studying the properties of individual stereoisomers.

Vibrational Spectroscopy (e.g., FT-IR) in Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would display several characteristic absorption bands. A very broad peak from approximately 3300 to 2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A sharp, strong absorption around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid. The presence of the trifluoromethyl group is confirmed by one or more strong, characteristic C-F stretching bands in the 1350-1100 cm⁻¹ region. Other expected signals include C-H stretches for the aromatic and aliphatic portions of the molecule just above and below 3000 cm⁻¹, respectively, and C=C stretching absorptions for the aromatic ring in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional Group
3300 - 2500O-H stretchCarboxylic Acid
3100 - 3000C-H stretchAromatic
2960 - 2850C-H stretchAliphatic
~1710C=O stretchCarboxylic Acid
1600 - 1450C=C stretchAromatic Ring
1350 - 1100C-F stretchTrifluoromethyl

Crystallographic Analysis in Structure Determination for Related Compounds

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related compounds provides significant insight into the expected solid-state conformation and intermolecular interactions.

Studies on similar phenylalkanoic acids, such as 3,5-bistrifluoromethylhydrocinnamic acid, reveal common structural motifs. mdpi.com Carboxylic acids frequently form centrosymmetric dimers in the crystal lattice through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. mdpi.com Crystallographic analysis would definitively establish the bond lengths, bond angles, and torsional angles of the pentanoic acid chain, revealing its preferred conformation in the solid state. It would also provide unequivocal proof of the relative and absolute stereochemistry if a single enantiomer were crystallized.

Structure Activity Relationship Sar and Ligand Design Principles of Phenyl and Trifluoromethyl Pentanoic Acids

Systematic Investigation of the Trifluoromethyl Group's Influence on Biological Interactions

The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a widely used strategy in drug design to modulate a compound's biological and physicochemical properties. researchgate.net Its influence stems from the unique characteristics of fluorine atoms, which are highly electronegative and have a small van der Waals radius. researchgate.net When three fluorine atoms are attached to a single carbon, the resulting -CF3 group has profound effects on the parent molecule.

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.gov This property can alter the acidity or basicity of nearby functional groups, potentially enhancing electrostatic or hydrogen bonding interactions with biological targets. researchgate.netnih.gov For instance, a molecule with a -CF3 group attached to a stereogenic center has been shown to improve drug potency by lowering the pKa of a nearby functional group, thereby facilitating a key hydrogen bonding interaction with a protein. mdpi.com

Furthermore, the -CF3 group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance its in vivo uptake and transport. nih.govnih.gov This increased lipophilicity can also lead to stronger hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and selectivity. nih.gov The -CF3 group is also metabolically stable, often used to block sites of oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate. nih.gov

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Impact on Biological Interactions
Electronegativity LowerHigherAlters electronic properties, can enhance hydrogen bonding and electrostatic interactions. researchgate.netnih.gov
Lipophilicity (Hansch π) +0.5+1.0Increases membrane permeability and can improve hydrophobic interactions with targets. nih.gov
Steric Size (van der Waals radius) Larger hydrogen atomsSmaller fluorine atoms, but group is larger overallCan improve binding affinity and selectivity through better fit in target pockets. nih.gov
Metabolic Stability Susceptible to oxidationHighly stableBlocks metabolic pathways, potentially increasing drug half-life. nih.gov

Correlation between Molecular Structure and Target Engagement

The phenyl group provides a large, hydrophobic surface for engaging with nonpolar regions of a binding pocket through van der Waals forces and π-π stacking interactions. The flexible pentanoic acid chain allows the molecule to adopt various conformations, enabling an optimal fit within the binding site. The position of the trifluoromethyl group at the C-3 position is critical, as it places this bulky, lipophilic, and electron-withdrawing group in a specific spatial orientation relative to the terminal phenyl and carboxyl groups, influencing both binding affinity and selectivity. nih.gov

Impact of Phenyl Ring Substitution and Pentanoic Acid Chain Modifications on Activity

The structure-activity relationship (SAR) of this class of compounds is highly sensitive to modifications of both the phenyl ring and the pentanoic acid backbone. The type, position, and number of substituents on the phenyl ring are critical factors in determining biological activity. mdpi.com

Generally, the introduction of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting target engagement. For example, in studies of related compounds, the addition of strong electron-withdrawing groups (such as nitro or chloro groups) to the phenyl ring was found to enhance inhibitory potency against certain enzymes. mdpi.com This suggests that modifying the electronic landscape of the aromatic ring can fine-tune interactions with the target protein. Conversely, the presence of only a single substitution or certain electron-donating groups like hydroxyl or methoxy (B1213986) has been shown to decrease activity in some series. mdpi.com

Table 2: Illustrative SAR Data for Phenyl-Substituted Pentanoic Acid Derivatives Against Urease

Compound AnaloguePhenyl Ring Substituent(s)Relative Inhibitory Potency (IC50)Key Finding
AV2 3'-methoxy, 1'-aldehyde0.28 µMMultiple substitutions with specific electronic properties significantly increase potency. mdpi.com
AV5 2',4'-dichloro1.29 µMStrong electron-withdrawing groups at multiple positions enhance activity. mdpi.com
AV3 Multiple substitutions1.56 µMIncreased substitution on the phenyl ring is generally favorable for inhibition. mdpi.com
AV7 Single substitution8.59 µMA single substitution shows decreased activity compared to multi-substituted analogues. mdpi.com
Thiourea (Standard) N/A4.24 µMSeveral synthetic derivatives show significantly higher potency than the standard inhibitor. mdpi.com
Note: Data is for illustrative purposes from a study on related but distinct pentanoic acid derivatives to demonstrate SAR principles. mdpi.com

Modifications to the pentanoic acid chain, such as altering its length or introducing rigidity, would also be expected to have a significant impact. Shortening or lengthening the chain would change the distance between the key pharmacophoric groups (the carboxylate and the phenyl ring), affecting the ability of the molecule to bridge key interaction points within a target's binding site.

Computational Modeling and Molecular Docking in Compound Optimization

Computational modeling has become an indispensable tool in modern drug design for optimizing lead compounds. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly relevant for understanding and predicting the activity of molecules like 5-Phenyl-3-(trifluoromethyl)pentanoic acid.

Molecular docking simulations can predict the preferred binding orientation of a ligand within the three-dimensional structure of a target protein. nih.gov For this compound, docking studies could elucidate how the carboxylate group interacts with active site residues, how the phenyl ring fits into hydrophobic pockets, and, crucially, how the trifluoromethyl group influences the binding conformation and affinity. researchgate.net These simulations provide valuable insights into the specific molecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—that are essential for potent biological activity. nih.gov

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing how variations in physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) across a library of related phenyl-pentanoic acids affect their potency, a predictive QSAR model can be built. nih.gov This model can then be used to computationally screen new, hypothetical structures and prioritize the synthesis of candidates with the highest predicted activity, thereby accelerating the drug discovery process. researchgate.net

Stereochemical Configuration and its Role in SAR

The carbon atom at the 3-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-5-Phenyl-3-(trifluoromethyl)pentanoic acid and (S)-5-Phenyl-3-(trifluoromethyl)pentanoic acid. This stereochemistry is often a critical determinant of biological activity.

Biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, they frequently exhibit stereospecific recognition, meaning one enantiomer of a drug will bind with much higher affinity and produce a greater biological effect than the other. The different three-dimensional arrangement of the substituents (the phenylpropyl group, the carboxylmethyl group, the trifluoromethyl group, and a hydrogen atom) around the chiral center leads to distinct spatial orientations.

One enantiomer may position the key interacting groups—the phenyl ring, trifluoromethyl group, and carboxylic acid—in the precise geometry required for optimal engagement with the binding site. In contrast, the other enantiomer may be unable to achieve this optimal fit, resulting in weaker binding or even no activity at all. In some cases, one enantiomer is responsible for the therapeutic effect while the other may be inactive or contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the development of such compounds to identify the more potent and selective stereoisomer. The presence of a trifluoromethyl group on a tertiary stereogenic center has been noted in other contexts to be a key feature for improving drug potency, underscoring the importance of this specific structural arrangement. mdpi.com

Biological and Biochemical Research Investigations of 5 Phenyl 3 Trifluoromethyl Pentanoic Acid Analogs

Enzyme Inhibition Kinetics and Mechanistic Insights

Analogs containing the trifluoromethyl group have been a focal point of enzyme inhibition studies due to the unique properties this moiety imparts. Detailed kinetic evaluations have revealed that these compounds can exhibit complex and varied mechanisms of action depending on the target enzyme and the specific molecular scaffold.

One area of significant research is the inhibition of histone deacetylases (HDACs). nih.gov Trifluoromethyl ketones, in particular, have been identified as potent HDAC inhibitors. nih.gov Kinetic studies of a potent trifluoromethyl ketone HDAC inhibitor demonstrated that it exhibits different mechanisms of action depending on the enzyme class. rsc.orgresearchgate.net Against class-IIa HDACs (HDAC4 and HDAC7), the compound displayed a fast-on–fast-off kinetic profile. rsc.orgresearchgate.net In contrast, it showed slow-binding mechanisms against class-I enzymes (HDACs 1, 2, 3) and class-IIb enzymes (HDACs 6, 8). rsc.orgresearchgate.net Further investigation revealed different competitive, slow-binding mechanisms for HDACs 1, 2, and 6 compared to HDACs 3 and 8, highlighting the utility of detailed kinetic experiments in characterizing enzyme inhibitors. rsc.orgresearchgate.net

Another well-studied example is the inhibition of angiotensin-converting enzyme (ACE). A series of trifluoromethyl-containing analogs of captopril (B1668294) and enalaprilat (B1671235) were synthesized and evaluated. nih.gov The direct substitution of a methyl group with a trifluoromethyl group in captopril resulted in a highly potent analog. nih.gov The enhanced activity is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group. nih.gov However, the simultaneous incorporation of a trifluoromethyl group and an indoline (B122111) residue led to a less potent captopril analog. nih.gov Analogs of enalaprilat, where the alanine (B10760859) residue was replaced with trifluoronorvaline and trifluoronorleucine residues, yielded compounds with moderate potency. nih.gov

Compound ClassTarget EnzymeIC50 (M)Reference
Trifluoromethyl Captopril AnalogAngiotensin-Converting Enzyme (ACE)3 x 10⁻¹⁰ nih.gov
Trifluoromethyl/Indoline Captopril AnalogAngiotensin-Converting Enzyme (ACE)8 x 10⁻⁸ nih.gov
Enalaprilat Analogs (Trifluoronorvaline/Trifluoronorleucine)Angiotensin-Converting Enzyme (ACE)2-6 x 10⁻⁸ nih.gov

This table summarizes the in vitro inhibitory activities of select trifluoromethyl-containing analogs against Angiotensin-Converting Enzyme (ACE).

Receptor Binding Profiling and Functional Modulation Studies

Research into the receptor interactions of 5-phenyl-3-(trifluoromethyl)pentanoic acid analogs has been targeted toward specific receptor systems implicated in disease, rather than broad screening profiles. These studies focus on understanding how these compounds modulate receptor function to achieve a therapeutic effect.

A key target is the Chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). nih.govnih.gov The PGD2-CRTH2 signaling axis is implicated in the pathogenesis of allergic inflammation in diseases like asthma. nih.gov The development of potent and specific antagonists for the CRTH2 receptor has been a significant area of investigation. nih.gov Functional modulation studies have shown that administration of a CRTH2 antagonist can ameliorate allergic pulmonary inflammation, suggesting a pivotal role for this receptor in mediating the underlying immune response in T cell-driven inflammation. nih.gov

Another area of investigation involves the modulation of the γ-secretase complex, which is not a classical receptor but an intramembrane protease complex crucial in the pathogenesis of Alzheimer's disease. nih.govnih.gov Research has shifted from direct inhibition of γ-secretase to its modulation. nih.gov γ-secretase modulators (GSMs) are compounds that allosterically bind to the complex and alter its activity, selectively reducing the production of the toxic amyloid β-peptide (Aβ42) without blocking the processing of other essential substrates like the Notch receptor. nih.govnih.gov This selective modulation is a key functional outcome, as it avoids toxicities associated with broad inhibition of the enzyme complex. nih.gov

In Vitro Biological Activity Assessments in Cellular Models

Various classes of compounds incorporating trifluoromethyl groups have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. nih.govnih.govmdpi.com These studies often reveal that the trifluoromethyl moiety contributes significantly to the biological activity, potentially through increased lipophilicity. researchgate.net

For instance, novel chalcone (B49325) derivatives substituted with trifluoromethyl and trifluoromethoxy groups have been assessed for their activity against Gram-positive and Gram-negative bacteria as well as fungal strains. nih.govmdpi.com In one study, a chalcone containing a trifluoromethyl group showed favorable activity against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. nih.govmdpi.com Another investigation into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives found that several of these novel compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, the most potent compound from this series, featuring bromo and trifluoromethyl substitutions, inhibited the growth of some S. aureus strains with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL. nih.gov These compounds were also shown to prevent and eradicate biofilms formed by MRSA and Enterococcus faecalis. nih.gov

Compound ClassOrganism(s)Activity/MICReference
Trifluoromethyl-substituted ChalconesEscherichia coli, Proteus vulgarisActive against Gram-negative bacteria nih.govmdpi.com
N-(trifluoromethyl)phenyl PyrazolesMethicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalisPotent growth and biofilm inhibitors nih.gov
Bromo and Trifluoromethyl-substituted PyrazoleS. aureus, S. epidermidis, E. faeciumMIC values of 0.78 - 1.56 μg/mL nih.gov
(S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acidsMultidrug-resistant Gram-positive bacteriaMIC values of 2–4 µg/mL nih.gov

This table presents a summary of the antimicrobial activities of various trifluoromethyl-containing compound classes against selected pathogens.

Analogs containing the trifluoromethyl group have been investigated for their ability to modulate inflammatory responses, primarily through the targeted antagonism of key receptors involved in inflammatory pathways.

The most direct evidence comes from studies on CRTH2 antagonists. nih.gov The binding of prostaglandin D2 (PGD2) to the CRTH2 receptor is a key step in promoting Th2-type proinflammatory responses. nih.gov In a mouse model of allergic airway inflammation, a highly potent and specific CRTH2 antagonist was shown to significantly ameliorate inflammation. nih.gov This was evidenced by a reduction in proinflammatory cytokine mRNA and protein production, decreased mucus deposition, and reduced leukocyte infiltration in the airways. nih.gov This demonstrates that blocking the PGD2-CRTH2 axis can effectively downregulate inflammation-induced genes. nih.gov

Additionally, some trifluoromethyl-containing compounds developed for anticancer applications have shown effects on inflammatory mediators. A study on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides found that certain analogs could inhibit the activity of proangiogenic cytokines, including Tumor Necrosis Factor-alpha (TNFα), a key pro-inflammatory cytokine. nih.gov

The inclusion of trifluoromethyl groups is a common strategy in the design of novel anticancer agents, with research spanning various mechanisms, including enzyme inhibition and the disruption of specific signaling pathways. nih.gov

A prominent area of focus is the development of Histone Deacetylase (HDAC) inhibitors. nih.govnih.gov Trifluoromethyl ketones have been optimized to yield submicromolar HDAC inhibitors that demonstrate antiproliferative effects against cancer cell lines such as HT1080 (fibrosarcoma) and MDA 435 (melanoma). nih.gov Because trifluoromethylketones can be metabolized in vivo to less active trifluoromethyl alcohols, research has also focused on creating metabolically stable analogs to improve their potential as therapeutic agents. nih.gov

Beyond HDAC inhibition, numerous other trifluoromethyl-containing scaffolds have shown potent anticancer activity in vitro. nih.govmdpi.com New 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, with one of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, showing significant cytotoxic effects. nih.gov Similarly, α-Trifluoromethyl chalcones have demonstrated potent antiproliferative activities against androgen-independent prostate cancer cell lines (DU145 and PC-3), with IC50 values of less than 0.2 μM for the most active compounds. mdpi.com

Compound ClassCancer Cell Line(s)Activity Metric (IC50/GI50)Reference
Trifluoromethyl KetonesHT1080, MDA 435Submicromolar nih.gov
Thiazolo[4,5-d]pyrimidinesA375, C32 (Melanoma)IC50 = 33.5 µM (for most active) nih.gov
α-Trifluoromethyl ChalconesDU145, PC-3 (Prostate)< 0.2 μM mdpi.com
N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramidesHL 60 (Leukemia)Higher inhibitory activity than methotrexate nih.gov
3,5-bis(trifluoromethyl)benzenesulfonamidesMiaPaCa-2 (Pancreatic)GI50 = 2.97 μM nih.gov

This table summarizes the in vitro anticancer activity of several classes of trifluoromethyl-containing compounds against various human cancer cell lines.

The γ-secretase complex is a key target in research for Alzheimer's disease because it is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. nih.gov Rather than complete inhibition, which can cause toxicity by preventing the cleavage of other important substrates like Notch, research has focused on γ-secretase modulators (GSMs). nih.govnih.gov These small molecules are designed to allosterically modulate the enzyme's activity, shifting the cleavage site to favor the production of shorter, less aggregation-prone Aβ peptides (like Aβ37 and Aβ38) at the expense of the highly pathogenic Aβ42. nih.gov Studies on chemically distinct classes of GSMs confirm their ability to selectively alter Aβ production in vitro and in vivo without affecting Notch processing, making them a promising therapeutic strategy. nih.govnih.gov

The Hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. nih.govnih.gov Because this enzyme is unique to the virus, it has become a primary target for the development of direct-acting antiviral drugs. researchgate.netwikipedia.org Inhibitors of NS5B are broadly categorized as nucleoside inhibitors (NIs), which compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs). nih.govwikipedia.org NNIs bind to one of several allosteric sites on the enzyme (e.g., thumb or palm domains), inducing a conformational change that prevents the polymerase from initiating or elongating the RNA strand. nih.govresearchgate.net The discovery of novel scaffolds that bind to these allosteric sites is an active area of research to combat HCV infection. nih.gov

Phosphodiesterase 10A (PDE10A) is an enzyme that hydrolyzes both cAMP and cGMP, two critical intracellular second messengers. nih.govwikipedia.org It is highly expressed in the medium spiny neurons of the brain's striatum, a region involved in motor control and cognition. frontiersin.orgnih.gov The inhibition of PDE10A leads to an increase in both cAMP and cGMP levels, which can modulate neuronal activity. nih.gov Because of its specific localization and role in striatal signaling, PDE10A inhibitors have been extensively investigated as potential treatments for neurological and psychiatric conditions such as schizophrenia and Huntington's disease. frontiersin.orgnih.gov In vitro studies have confirmed that selective PDE10A inhibitors, such as TP-10, can effectively increase cAMP and cGMP levels in cardiac myocytes and fibroblasts, demonstrating their potential to modulate cyclic nucleotide signaling pathways. nih.gov

The Chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) is a receptor for prostaglandin D2 (PGD2) and plays a significant role in allergic inflammation. nih.govnih.gov It is expressed on various immune cells, including eosinophils, basophils, and Th2 lymphocytes. nih.gov Activation of CRTH2 by PGD2 mediates the migration and activation of these cells, contributing to the inflammatory cascade in allergic diseases like asthma and rhinitis. nih.gov Research has focused on developing orally administered small-molecule antagonists of the CRTH2 receptor. nih.gov In cellular and animal models, these antagonists have been shown to effectively block the pro-inflammatory effects mediated by the PGD2-CRTH2 axis, reducing eosinophil activation and the production of Th2-type cytokines. nih.gov

Elucidation of Molecular Mechanisms of Action of this compound Analogs Remains an Area for Future Investigation

Despite the growing interest in fluorinated compounds in medicinal chemistry and biochemical research, detailed investigations into the specific molecular mechanisms of action for this compound and its close analogs are not extensively documented in publicly available scientific literature. The unique structural features of this compound, combining a phenyl group, a pentanoic acid backbone, and a trifluoromethyl group, suggest potential interactions with various biological targets. However, definitive studies elucidating these interactions are yet to be published.

The presence of the trifluoromethyl (-CF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological macromolecules. In other chemical scaffolds, the introduction of a trifluoromethyl group has been shown to modulate activity against a range of targets, including enzymes and receptors. For instance, various trifluoromethyl-containing compounds have been investigated as inhibitors of enzymes such as kinases and proteases, or as modulators of ion channels.

Similarly, the pentanoic acid moiety is a common feature in molecules that interact with certain metabolic enzymes or receptors. For example, derivatives of pentanoic acid have been explored for their roles in lipid metabolism and as ligands for various receptors.

While research exists on compounds with some structural similarities, the specific combination of the phenyl, trifluoromethyl, and pentanoic acid moieties in this compound presents a unique chemical entity. Without dedicated biochemical and biological research, any proposed mechanism of action would be purely speculative. Future research endeavors, including in vitro screening against a panel of biological targets, enzyme inhibition assays, and receptor binding studies, are necessary to uncover the molecular targets and cellular pathways modulated by this compound. Such studies would be crucial in determining its potential for further development in any therapeutic or research context.

Currently, there is a lack of published data, including data tables from experimental studies, that would allow for a detailed discussion of the molecular mechanisms of action for this compound.

Metabolic Fate and Biotransformation Studies Pre Clinical Research Focus

In Vitro Metabolic Stability and Biotransformation Assessments (e.g., Liver Microsomes, Hepatocytes)

In pre-clinical drug discovery, the metabolic stability of a new chemical entity is a critical parameter that influences its pharmacokinetic profile. This is often first assessed using in vitro systems such as liver microsomes and hepatocytes from various species, including humans. These systems contain the primary enzymes responsible for drug metabolism.

For a compound like 5-Phenyl-3-(trifluoromethyl)pentanoic acid, in vitro metabolic stability assays would be conducted to determine its rate of metabolism. These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).

Illustrative In Vitro Metabolic Stability Data

Below is a hypothetical data table illustrating the kind of results that might be obtained from in vitro metabolic stability studies of this compound in liver microsomes from different species.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human> 60< 10
Rat4525
Mouse3040
Dog> 60< 12
Monkey5518

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Identification of Key Metabolic Pathways and Metabolite Structures (e.g., Demethylation, Hydroxylation, Glucuronidation)

Following the assessment of metabolic stability, studies would focus on identifying the major metabolic pathways and the chemical structures of the resulting metabolites. For this compound, several metabolic pathways are plausible based on its structure.

Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. This could result in the formation of various phenolic metabolites.

Glucuronidation: The carboxylic acid group of this compound is a prime candidate for conjugation with glucuronic acid. This is a common phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion.

Other Potential Pathways: While less common for the trifluoromethyl group itself, metabolism of the pentanoic acid chain could occur, for instance, through beta-oxidation. However, the presence of the bulky trifluoromethyl group might sterically hinder this process. Demethylation is not a relevant pathway for this molecule as it lacks a methyl group.

The identification of these metabolites would typically be carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Comparative In Vivo Animal Metabolism Investigations (excluding human clinical trials)

To understand the metabolic fate in a whole organism, preclinical in vivo studies are conducted in various animal species, commonly rats, mice, and dogs. These studies help to identify the major circulating and excreted metabolites and provide insight into potential species differences in metabolism.

In such studies, this compound would be administered to the animals, and biological samples (plasma, urine, and feces) would be collected over time. Analysis of these samples would reveal the parent compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is expected that the metabolites identified in the in vitro studies would also be observed in vivo. The relative abundance of these metabolites can, however, differ between species.

Role of Trifluoromethyl Group in Metabolic Stability

The trifluoromethyl (-CF3) group is a common feature in many pharmaceutical compounds, largely due to its ability to enhance metabolic stability. The strong carbon-fluorine bonds are highly resistant to metabolic cleavage. Furthermore, the high electronegativity of the fluorine atoms can have a profound effect on the electronic properties of the entire molecule, often deactivating adjacent sites that would otherwise be susceptible to metabolism.

In the context of this compound, the trifluoromethyl group is expected to:

Block Metabolism: The position of the trifluoromethyl group on the pentanoic acid chain may protect that position and adjacent carbons from oxidative metabolism.

Increase Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can influence its absorption and distribution in the body.

Enhance Binding Affinity: In some cases, the trifluoromethyl group can improve the binding of a molecule to its biological target.

The presence of the trifluoromethyl group is a key structural feature that would be predicted to confer significant metabolic stability to this compound, likely resulting in a longer biological half-life compared to a non-fluorinated analogue.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenyl-3-(trifluoromethyl)pentanoic acid, and how can retrosynthetic analysis optimize pathway selection?

  • Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models integrating Pistachio, Reaxys, and Bkms_metabolic databases) can identify feasible precursors and intermediates. For example, starting from phenylacetylene and trifluoromethylating agents, stepwise alkylation and carboxylation could be explored. Computational validation of bond dissociation energies and steric effects for trifluoromethyl group installation is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes the trifluoromethyl group’s electronic environment, while 1H^{1}\text{H} NMR resolves phenyl ring protons and α/β protons relative to the carboxylate.
  • HPLC-MS : Reverse-phase HPLC with electrospray ionization (ESI-MS) confirms molecular weight and purity, particularly for detecting hydrolytic byproducts.
  • FT-IR : Carboxylic acid O-H stretching (~2500-3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) validate functional groups. Cross-reference with PubChem/CAS spectral libraries for analogous compounds (e.g., 5-phenylpentanoic acid derivatives) is advised .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) and solvent polarities (DMF vs. THF) can quantify activation parameters. Competitor experiments with non-fluorinated analogues (e.g., 5-phenyl-3-methylpentanoic acid) isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Controlled Solvent Systems : Test bioactivity in standardized solvents (e.g., DMSO-water mixtures) to minimize solvent-induced conformational biases.
  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., decarboxylated derivatives) that may skew results.
  • Crystallographic Validation : Single-crystal X-ray diffraction confirms molecular conformation, ensuring structural consistency across studies .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies at pH 2–12 (buffered solutions, 37°C). Monitor degradation via HPLC-UV at 254 nm. The trifluoromethyl group may enhance stability under acidic conditions due to reduced hydroxide ion attack. Compare degradation kinetics with non-fluorinated analogues to quantify substituent effects .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities. Parameterize the trifluoromethyl group using quantum mechanical calculations (DFT/B3LYP) for partial charge accuracy. Validate predictions with surface plasmon resonance (SPR) binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.